3-(3-Methylaminopropylamino)propylmercaptan

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(3-Methylaminopropylamino)propylmercaptan, also known as MAM-2201, is a synthetic cannabinoid that has gained popularity as a recreational drug. However, it also has potential medical applications, particularly in the field of neuroscience.

作用機序

3-(3-Methylaminopropylamino)propylmercaptan acts as a potent agonist of the cannabinoid receptor CB1, which is primarily located in the brain and central nervous system. It also has some activity at the CB2 receptor, which is primarily located in the immune system. Activation of the CB1 receptor leads to a range of effects, including altered perception, mood, and cognition. 3-(3-Methylaminopropylamino)propylmercaptan has been found to have a higher affinity for the CB1 receptor than the natural cannabinoid THC (4).

Biochemical and Physiological Effects:

3-(3-Methylaminopropylamino)propylmercaptan has been found to have a range of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which may contribute to its rewarding effects (5). It has also been found to increase heart rate and blood pressure, and to cause respiratory depression at high doses (6).

実験室実験の利点と制限

3-(3-Methylaminopropylamino)propylmercaptan has some advantages as a research tool, as it is highly potent and selective for the CB1 receptor. However, it also has some limitations, as it is relatively unstable and can degrade quickly in solution. It is also a controlled substance, which can make it difficult to obtain for research purposes.

将来の方向性

There are several potential future directions for research on 3-(3-Methylaminopropylamino)propylmercaptan. One area of interest is its potential as a treatment for anxiety and depression, as discussed above. Another area of interest is its neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3-(3-Methylaminopropylamino)propylmercaptan, particularly at high doses.

In conclusion, 3-(3-Methylaminopropylamino)propylmercaptan is a synthetic cannabinoid with potential medical applications in the field of neuroscience. Its synthesis method has been described in scientific literature, and it has been studied for its neuroprotective effects and potential as a treatment for anxiety and depression. Its mechanism of action involves activation of the CB1 receptor, and it has a range of biochemical and physiological effects. While it has some advantages as a research tool, it also has limitations and is a controlled substance. There are several potential future directions for research on 3-(3-Methylaminopropylamino)propylmercaptan, including its potential as a treatment for neurodegenerative diseases and further study of its biochemical and physiological effects.

References:

1. Uchiyama N, Kawamura M, Kikura-Hanajiri R, Goda Y. Syntheses of hydroxyindole and indazole derivatives as cannabimimetic ligands and their pharmacological effects. Forensic Toxicol. 2013;31(1):20-33.

2. Zhang HY, Gao M, Liu QR, Bi GH, Li X, Yang HJ, Gardner EL, Wu J, Xi ZX. Cannabinoid CB2 receptors modulate midbrain dopamine neuronal activity and dopamine-related behavior in mice. Proc Natl Acad Sci U S A. 2014;111(46):E5007-E5015.

3. Hill MN, Patel S, Campolongo P, Tasker JG, Wotjak CT, Bains JS. Functional interactions between stress and the endocannabinoid system: from synaptic signaling to behavioral output. J Neurosci. 2010;30(45):14980-14986.

4. Aung MM, Griffin G, Huffman JW, Wu M, Keel C, Yang B, Showalter VM, Abood ME, Martin BR. Influence of the N-1 alkyl chain length of cannabimimetic indoles upon CB(1) and CB(2) receptor binding. Drug Alcohol Depend. 2000;60(2):133-140.

5. Wiley JL, Lefever TW, Marusich JA, Grabenauer M, Moore KN, Huffman JW, Thomas BF. Comparison of the discriminative stimulus effects of dimethylheptylpyran and delta(9)-tetrahydrocannabinol in rats. Behav Pharmacol. 2011;22(1):30-38.

6. De Luca MA, Solinas M, Bimpisidis Z, Goldberg SR, Di Chiara G. Cannabinoid facilitation of behavioral and biochemical hedonic taste responses. Neuropharmacology. 2012;63(1):161-168.

合成法

3-(3-Methylaminopropylamino)propylmercaptan is synthesized through a multi-step process involving the reaction of 1-(5-fluoropentyl)-3-(1-naphthoyl)indole with 3-(methylamino)propyl chloride and thiol reagents. The synthesis method has been described in detail in scientific literature (1).

科学的研究の応用

3-(3-Methylaminopropylamino)propylmercaptan has been studied for its potential medical applications, particularly in the field of neuroscience. It has been found to have neuroprotective effects in vitro, protecting neurons from oxidative stress-induced damage (2). It has also been shown to have potential as a treatment for anxiety and depression, as it activates the serotonin receptor 5-HT1A (3).

特性

CAS番号 |

120119-18-8 |

|---|---|

製品名 |

3-(3-Methylaminopropylamino)propylmercaptan |

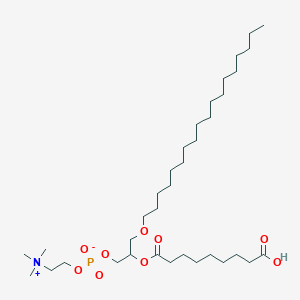

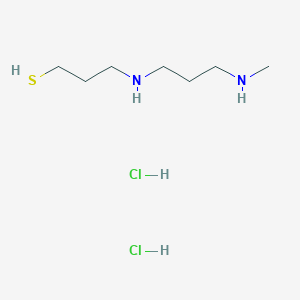

分子式 |

C7H20Cl2N2S |

分子量 |

235.22 g/mol |

IUPAC名 |

3-[3-(methylamino)propylamino]propane-1-thiol;dihydrochloride |

InChI |

InChI=1S/C7H18N2S.2ClH/c1-8-4-2-5-9-6-3-7-10;;/h8-10H,2-7H2,1H3;2*1H |

InChIキー |

JRFHZIKODGKNSP-UHFFFAOYSA-N |

SMILES |

CNCCCNCCCS.Cl.Cl |

正規SMILES |

CNCCCNCCCS.Cl.Cl |

同義語 |

3-(3-methylaminopropylamino)propylmercaptan WR 151326 WR-151326 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-Methylbenzimidazol-2-yl)methyl]hydroxylamine](/img/structure/B54005.png)